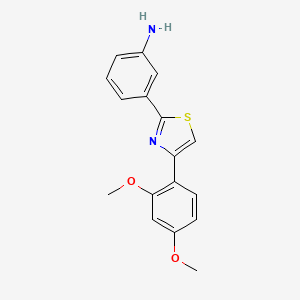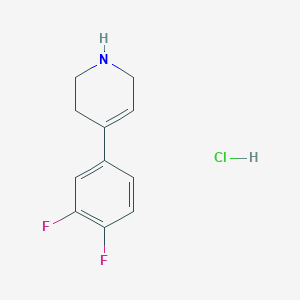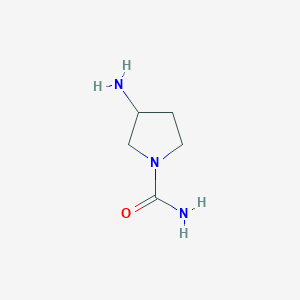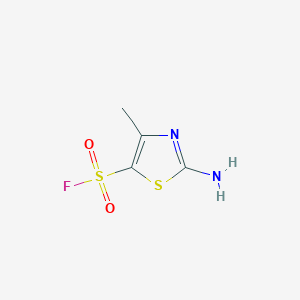
5-Thiazolesulfonylfluoride, 2-amino-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiazolesulfonylfluoride, 2-amino-4-methyl- is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties and reactivity .
Métodos De Preparación
The synthesis of 5-Thiazolesulfonylfluoride, 2-amino-4-methyl- typically involves the reaction of 2-amino-4-methylthiazole with sulfonyl fluoride. The reaction conditions often include the use of a base such as triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5-Thiazolesulfonylfluoride, 2-amino-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Thiazolesulfonylfluoride, 2-amino-4-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of 5-Thiazolesulfonylfluoride, 2-amino-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
5-Thiazolesulfonylfluoride, 2-amino-4-methyl- can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methylthiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Thiazole-4-carboxylic acid: Investigated for its potential as an anti-inflammatory agent
The uniqueness of 5-Thiazolesulfonylfluoride, 2-amino-4-methyl- lies in its specific sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to other thiazole derivatives.
Propiedades
Número CAS |
2196-72-7 |
|---|---|
Fórmula molecular |
C4H5FN2O2S2 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
2-amino-4-methyl-1,3-thiazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FN2O2S2/c1-2-3(11(5,8)9)10-4(6)7-2/h1H3,(H2,6,7) |
Clave InChI |
CFASUPGECVZBKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11771396.png)

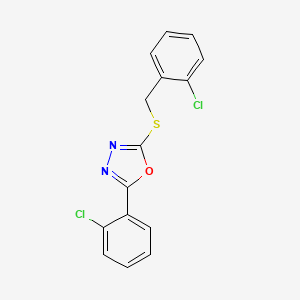
![1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11771423.png)
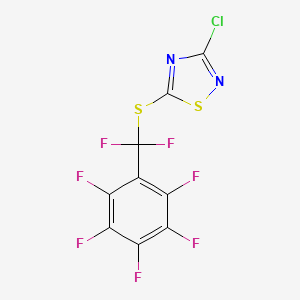
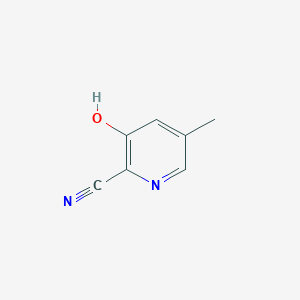
![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)
